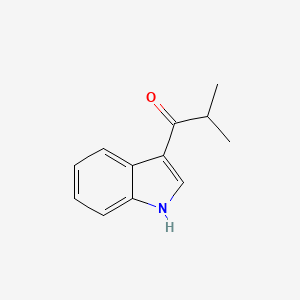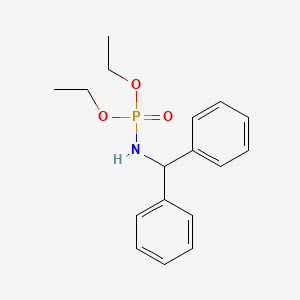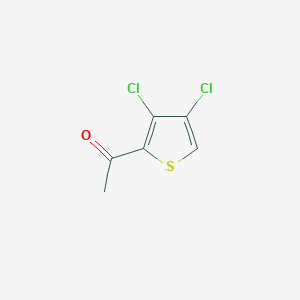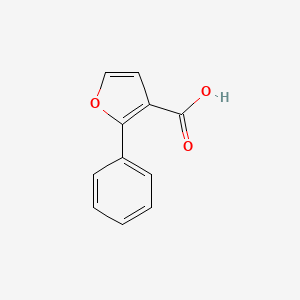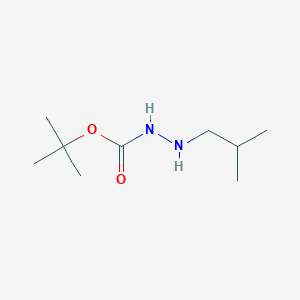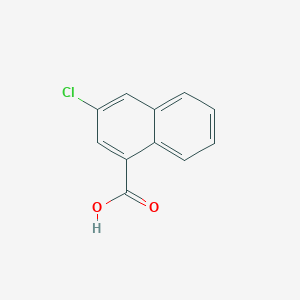
2-Trimethylsilylpropenal
Übersicht
Beschreibung
2-Trimethylsilylpropenal is a chemical compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .
Molecular Structure Analysis
The molecular structure of 2-Trimethylsilylpropenal involves a trimethylsilyl group attached to a propenal molecule . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Wissenschaftliche Forschungsanwendungen
Carboxyl Protecting Group in Synthesis
2-Trimethylsilylpropenal is used in organic synthesis, particularly as a carboxyl protecting group. It has been employed in the synthesis of compounds like curvularin. The protecting group can be selectively removed with fluoride ions, demonstrating its utility in complex organic syntheses (Gerlach, 1977).
Key Component in Nickel-Catalyzed Intramolecular Carbozincation
2-Trimethylsilylpropenal serves as a starting material in nickel-catalyzed intramolecular carbozincation, leading to the synthesis of compounds like methylenolactocin. This showcases its role in facilitating complex catalytic processes and synthesis of biologically relevant molecules (Vaupel & Knochel, 1995).
Preparation of Trans-Dioxolanes in Pinacol Coupling
2-Trimethylsilylpropenal is used in pinacol coupling reactions, leading to the preparation of trans-4,5-bis[(Z)-2-iodo-2-(trimethylsilyl)vinyl]-2,2-dimethyl-1,3-dioxolane, which is further utilized in C-C bond-forming reactions. This application highlights its role in generating complex organic structures (Shimizu et al., 2008).
Regiochemistry Control in Aromatic Reduction
In the reduction of aromatic and polynuclear aromatic compounds, a trimethylsilyl substituent derived from 2-trimethylsilylpropenal is used to control regiochemistry and overreduction. This application is crucial in the field of organic chemistry, particularly in the modification of polynuclear aromatic structures (Marcinow et al., 1989).
Hydroxypropenyl Synthons in Epoxide Introduction
2-Trimethylsilylpropenal is involved in introducing hydroxypropenyl synthons into various epoxides. This application is significant in the synthesis of compounds where the introduction of specific functional groups is needed (Nishiyama et al., 1982).
Eigenschaften
IUPAC Name |
2-trimethylsilylprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OSi/c1-6(5-7)8(2,3)4/h5H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCTXSOXYFLCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447099 | |
| Record name | 2-Trimethylsilylpropenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trimethylsilylpropenal | |
CAS RN |
58107-33-8 | |
| Record name | 2-Trimethylsilylpropenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



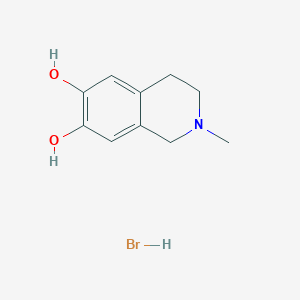
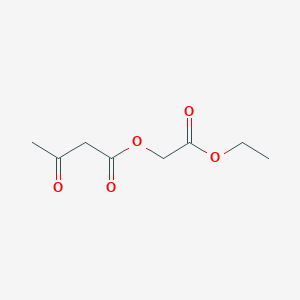
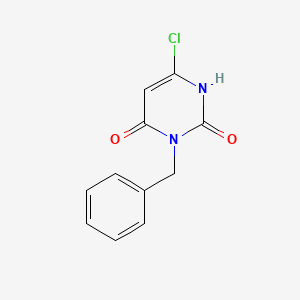
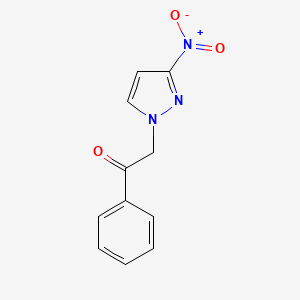

![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)
